![molecular formula C4H11ClN2S B143784 2-(Dimethylamino)ethanethioamide hydrochloride CAS No. 27366-72-9](/img/structure/B143784.png)
2-(Dimethylamino)ethanethioamide hydrochloride
Overview
Description
“2-(Dimethylamino)ethanethioamide hydrochloride” is a compound widely used in chemical synthesis . It serves as a valuable reagent in various processes, contributing to the efficient development of chemical products .
Synthesis Analysis
The synthesis of similar compounds involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .
Molecular Structure Analysis
The molecular formula of “2-(Dimethylamino)ethanethioamide hydrochloride” is C4H11ClN2S . The molecular weight is 154.66 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 154.66 . The density is 1.069g/cm3 . The boiling point is 176ºC at 760mmHg .
Scientific Research Applications
Synthesis of Fluorescent Thiocholine Esters
This compound is used to synthesize fluorescent thiocholine esters containing a dansyl group in the acyl portions. These esters are potent substrates for human fibrinoligase, an enzyme involved in the blood clotting process .
Intermediate for Organic Synthesis
It serves as an intermediate and starting reagent for organic synthesis, particularly in the synthesis of pharmaceuticals such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
Surface Modification of Gold Nanoparticles
The compound acts as a cationic ligand for the surface modification of gold nanoparticles, which are used in various applications including electronics, catalysis, and medicine .
Production of Cationic Polymers
It is involved in the production of cationic polymers that are used as flocculants, coagulants, dispersants, and stabilizers due to their highly charged nature .
Analytical Chemistry
In analytical chemistry, this compound may be used in the preparation of samples or as a reagent in chemical reactions to analyze or detect other substances .
Biopharma Production
It could be utilized in biopharmaceutical production processes where specific reactions or modifications are needed at the chemical level .
Safety and Handling Applications
The compound’s safety and handling protocols are crucial in research settings to ensure proper usage and disposal .
Chemical Structure Studies
Researchers may study its chemical structure to understand its properties, reactivity, and potential new applications .
MilliporeSigma - 2-(Dimethylamino)ethanethiol Thermo Scientific - 2-Dimethylaminoethyl chloride hydrochloride VWR - 2-(Dimethylamino)ethanethioamide hydrochloride VWR - Applications & Protocols Thermo Scientific - Safety and Handling ChemicalBook - 2-Dimethylaminoethyl chloride hydrochloride MilliporeSigma - Application MilliporeSigma - 2-(Dimethylamino)ethyl methacrylate
Safety and Hazards
properties
IUPAC Name |
2-(dimethylamino)ethanethioamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANDCSWKZVVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=S)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950068 | |
Record name | 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethanethioamide hydrochloride | |
CAS RN |
27366-72-9 | |
Record name | Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27366-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylaminothioacetamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027366729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-(dimethylamino)thioacetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLAMINOTHIOACETAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5XZB7AQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.